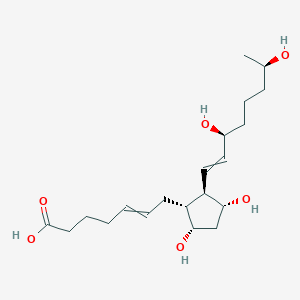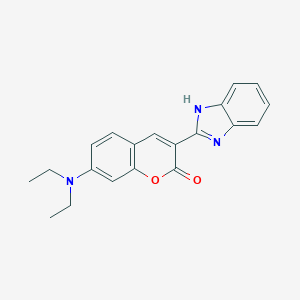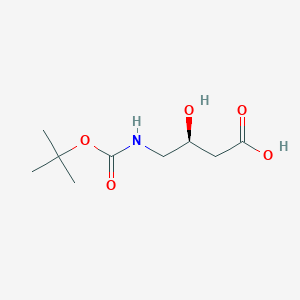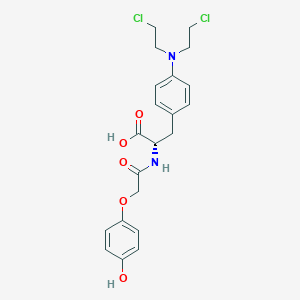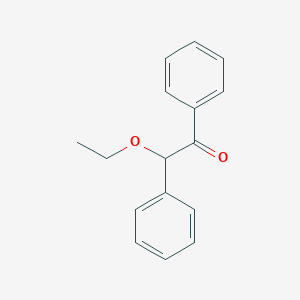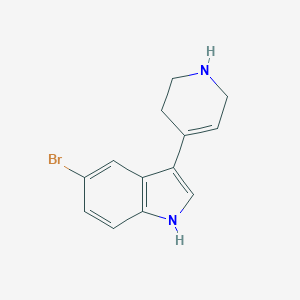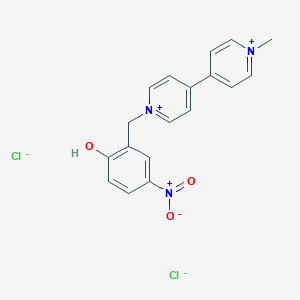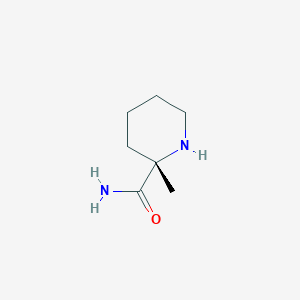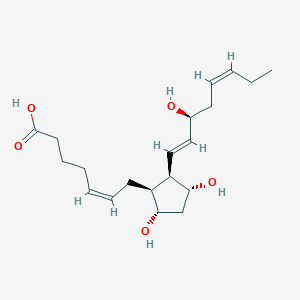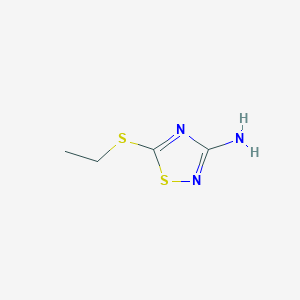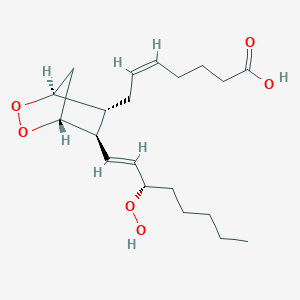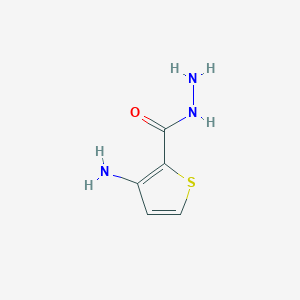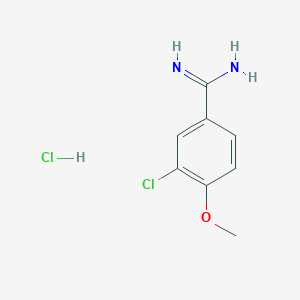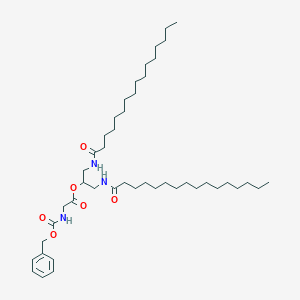
Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxohexadecyl)amino)-1-(((1-oxohexadecyl)amino)methyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxohexadecyl)amino)-1-(((1-oxohexadecyl)amino)methyl)ethyl ester is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as Glycine-extended gastrin or G-Gly. G-Gly is a peptide hormone that plays a vital role in the regulation of gastric acid secretion.
Mécanisme D'action
G-Gly acts by binding to the cholecystokinin-B (CCK-B) receptor, which is present on the surface of parietal cells in the stomach. This binding results in the activation of intracellular signaling pathways that lead to the release of gastric acid. G-Gly also stimulates the release of histamine from enterochromaffin-like cells in the stomach, which further enhances gastric acid secretion.
Effets Biochimiques Et Physiologiques
G-Gly has been shown to have a significant effect on gastric acid secretion in both animal and human studies. It has also been shown to have a role in the regulation of gastric motility and mucosal protection. G-Gly has been studied extensively for its potential therapeutic applications in the treatment of various gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcer disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using G-Gly in lab experiments is its ability to mimic the physiological response of gastric acid secretion. This makes it an ideal tool for studying the mechanisms of acid secretion and the effects of various drugs on this process. However, one of the limitations of using G-Gly is its cost and the complexity of its synthesis, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on G-Gly. One area of interest is the development of novel therapeutic agents that target the CCK-B receptor and modulate gastric acid secretion. Another potential area of research is the use of G-Gly as a diagnostic tool for various gastrointestinal disorders. Additionally, further studies are needed to understand the role of G-Gly in regulating gastric motility and mucosal protection.
Conclusion:
In conclusion, G-Gly is a synthetic compound that has gained significant attention in scientific research for its role in regulating gastric acid secretion. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications have been extensively studied. While there are some limitations to using G-Gly in lab experiments, its ability to mimic the physiological response of gastric acid secretion makes it an ideal tool for studying this process. There are several potential future directions for research on G-Gly, including the development of novel therapeutic agents and the use of G-Gly as a diagnostic tool.
Méthodes De Synthèse
The synthesis of G-Gly is a complex process that involves multiple steps. The first step is the solid-phase peptide synthesis of the Gly-extended gastrin precursor. This precursor is then subjected to enzymatic cleavage to produce the desired G-Gly compound. The final product is purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
G-Gly has been extensively studied for its role in regulating gastric acid secretion. It has also been shown to have potential therapeutic applications in the treatment of various gastrointestinal disorders. G-Gly has been studied in vitro and in vivo to understand its mechanism of action and biochemical and physiological effects.
Propriétés
Numéro CAS |
138404-99-6 |
|---|---|
Nom du produit |
Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxohexadecyl)amino)-1-(((1-oxohexadecyl)amino)methyl)ethyl ester |
Formule moléculaire |
C45H79N3O6 |
Poids moléculaire |
758.1 g/mol |
Nom IUPAC |
1,3-bis(hexadecanoylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C45H79N3O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-34-42(49)46-36-41(54-44(51)38-48-45(52)53-39-40-32-28-27-29-33-40)37-47-43(50)35-31-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-29,32-33,41H,3-26,30-31,34-39H2,1-2H3,(H,46,49)(H,47,50)(H,48,52) |
Clé InChI |
PWINRWLNDIBUCE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(CNC(=O)CCCCCCCCCCCCCCC)OC(=O)CNC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCC(CNC(=O)CCCCCCCCCCCCCCC)OC(=O)CNC(=O)OCC1=CC=CC=C1 |
Autres numéros CAS |
138404-99-6 |
Synonymes |
1,3-bis(hexadecanoylamino)propan-2-yl 2-phenylmethoxycarbonylaminoacet ate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



